![molecular formula C22H21FN2OS B2791332 2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1351644-44-4](/img/structure/B2791332.png)
2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide, commonly known as FPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPTP is a thioamide derivative that belongs to the class of phenethylamines and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of FPTP is not fully understood. However, it has been suggested that FPTP may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. FPTP has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
FPTP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and improve mood in animal models. FPTP has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
FPTP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological effects. However, FPTP also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of FPTP is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on FPTP. One area of interest is the development of more potent and selective analogs of FPTP with improved pharmacological properties. Another area of interest is the investigation of the potential use of FPTP as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of FPTP and its potential therapeutic applications.
Conclusion:
In conclusion, FPTP is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. FPTP has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the mechanism of action of FPTP and its potential therapeutic applications.
Synthesis Methods
The synthesis of FPTP involves the reaction of 2-bromo-N-(pyridin-2-ylmethyl)acetamide with 4-fluorothiophenol and phenethylamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain FPTP in high purity.
Scientific Research Applications
FPTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. FPTP has also been investigated for its potential use as a treatment for neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-9-11-21(12-10-19)27-17-22(26)25(16-20-8-4-5-14-24-20)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBIWZLWLKJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide |
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